2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid
Overview
Description
2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid is a semicarbazone herbicide primarily used for selective broadleaf weed control. It functions as an auxin transport inhibitor, disrupting the delicate auxin balance necessary for plant growth . This compound is often combined with other herbicides, such as dicamba, to enhance its effectiveness in agricultural applications .
Mechanism of Action
Target of Action
Diflufenzopyr is an auxin transport inhibitor . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are primarily involved in cell division, growth, and differentiation .
Mode of Action
Diflufenzopyr disrupts the delicate balance of auxin transport in plants . It binds to a specific carrier or efflux induction protein involved in the transportation of auxin away from the meristemic regions . This disruption leads to an imbalance in the distribution of auxin within the plant, causing abnormal growth and development, ultimately leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Diflufenzopyr is the auxin transport pathway. By inhibiting this pathway, Diflufenzopyr disrupts the plant’s normal growth and development processes. The downstream effects include abnormal cell division and growth, leading to the death of the plant .
Pharmacokinetics
These properties suggest that Diflufenzopyr is likely to be rapidly absorbed and distributed within the plant, metabolized, and then excreted or degraded .
Result of Action
The primary result of Diflufenzopyr’s action is the death of the plant. By disrupting the auxin transport pathway, Diflufenzopyr causes abnormal growth and development in the plant, which ultimately leads to the plant’s death .
Biochemical Analysis
Biochemical Properties
Diflufenzopyr interacts with the fatty acid synthase enzyme, an important enzyme in the synthesis of essential fatty acids . This interaction inhibits the enzyme, leading to a block in cellular energy production . Diflufenzopyr also interacts with EGFR and glucocorticoid receptors, which can lead to autoimmune diseases .
Cellular Effects
The effects of Diflufenzopyr on cells are primarily due to its inhibition of the fatty acid synthase enzyme . This inhibition blocks cellular energy production, which can lead to a number of health complications . Additionally, Diflufenzopyr’s interactions with EGFR and glucocorticoid receptors can lead to autoimmune diseases .
Molecular Mechanism
Diflufenzopyr exerts its effects at the molecular level through its interactions with the fatty acid synthase enzyme, EGFR, and glucocorticoid receptors . By inhibiting the fatty acid synthase enzyme, Diflufenzopyr blocks the synthesis of essential fatty acids, leading to a decrease in cellular energy production . Its interactions with EGFR and glucocorticoid receptors can lead to changes in gene expression, potentially resulting in autoimmune diseases .
Temporal Effects in Laboratory Settings
Given its role as a potent herbicide and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent herbicidal properties and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have significant effects at high doses .
Metabolic Pathways
Diflufenzopyr is involved in the fatty acid synthesis pathway through its inhibition of the fatty acid synthase enzyme . This could potentially affect metabolic flux and metabolite levels .
Transport and Distribution
Given its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could be transported and distributed in a manner that allows it to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, diflufenzopyr is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .
Chemical Reactions Analysis
Types of Reactions
2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diflufenzopyr oxides, while reduction may produce diflufenzopyr hydrides .
Scientific Research Applications
2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Dicamba: Another auxin transport inhibitor often used in combination with diflufenzopyr.
Quinclorac: A herbicide that also targets auxin transport but has a different chemical structure.
Picloram: Similar in function but used for different types of weeds.
Uniqueness
2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid is unique in its ability to enhance the effectiveness of other herbicides by inhibiting auxin transport. This makes it particularly valuable in combination treatments, providing a broader spectrum of weed control compared to using a single herbicide .
Properties
CAS No. |
109293-97-2 |
---|---|
Molecular Formula |
C15H12F2N4O3 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+ |
InChI Key |
IRJQWZWMQCVOLA-DNTJNYDQSA-N |
SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O |
Canonical SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |
Appearance |
Solid powder |
Color/Form |
Off-white powder, solid Off-white solid |
density |
0.24 g/mL at 25 °C Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ |
melting_point |
135.5 °C; decomp at 155 °C |
109293-97-2 | |
physical_description |
Off-white solid; [Merck Index] Tan solid; [MSDSonline] |
Pictograms |
Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diflufenzopyr diflufenzopyr-Na sodium 2-(1-(4-(3,5-difluorophenyl)semicarbazono)ethyl)nicotinate |
vapor_pressure |
VP: 1.0X10-7 kPa at 20 °C and 25 °C less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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